molecular formula C14H17N B087685 2-Cyclohexyl-1H-indole CAS No. 13141-48-5

2-Cyclohexyl-1H-indole

Cat. No. B087685
CAS RN: 13141-48-5
M. Wt: 199.29 g/mol
InChI Key: KAKRLZGEKPHQCO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1H-indole is a chemical compound with the molecular formula C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .


Synthesis Analysis

The synthesis of indole derivatives, including 2-Cyclohexyl-1H-indole, has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

Indole is a hetero-atomic planar molecule comprising of a benzene ring fused to a pyrrole ring . The indole ring system represents one of the most abundant and important heterocycles in nature .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .


Physical And Chemical Properties Analysis

2-Cyclohexyl-1H-indole has a molecular formula of C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da .

Scientific Research Applications

  • Synthesis and Functionalization

    2-Cyclohexyl-1H-indole is a structural component in many biologically active compounds. Palladium-catalyzed reactions have become important in the synthesis and functionalization of indoles, including 2-Cyclohexyl-1H-indole, due to their tolerance of a wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005).

  • Antituberculosis Agents

    Indole-2-carboxamides, related to 2-Cyclohexyl-1H-indole, have been identified as promising antituberculosis agents. Specific modifications to the cyclohexyl ring improve activity against Mycobacterium tuberculosis while maintaining good metabolic stability (Kondreddi et al., 2013).

  • Biological Activities in Pharmaceuticals

    The cyclohepta[b]indole structure, similar to cyclohexyl-1H-indole, is found in natural products and pharmaceuticals with a variety of biological activities, including antituberculosis and anti-HIV activities. The synthesis of these compounds has attracted interest from the pharmaceutical industry (Stempel & Gaich, 2016).

  • Cytotoxic Activity Against Cancer

    Indole derivatives, including those related to 2-Cyclohexyl-1H-indole, have been investigated for their interaction with SARS-CoV-2 and cytotoxic activity against cancer cell lines, indicating potential applications in cancer therapy and antiviral research (Gobinath et al., 2021).

  • Photocatalytic Applications

    Indole and indoline rings, including 2-Cyclohexyl-1H-indole derivatives, are used in visible-light mediated intermolecular [2 + 2] cycloaddition reactions with alkenes. This process is useful in constructing sp3-rich cyclobutane-fused scaffolds with applications in drug discovery (Oderinde et al., 2020).

  • Lipase-Catalyzed Kinetic Resolution

    The lipase-catalyzed kinetic resolution of trans-1-(2-hydroxycyclohexyl)-indoles, which include 2-Cyclohexyl-1H-indole derivatives, has been explored in both batch and continuous-flow systems. This process results in highly enantioenriched indole-substituted cyclohexanols and cyclohexyl acetates (Falus et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-cyclohexyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h4-5,8-11,15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKRLZGEKPHQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345903
Record name 2-Cyclohexyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1H-indole

CAS RN

13141-48-5
Record name 2-Cyclohexyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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